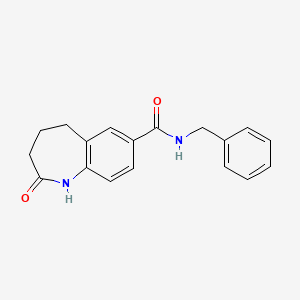

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, also known as BTZ043, is a novel compound that has been synthesized for its potential use in the treatment of tuberculosis (TB). TB is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis, which primarily affects the lungs. The current treatment for TB involves a combination of antibiotics, but the emergence of drug-resistant strains has led to a need for new treatment options. BTZ043 has shown promising results in preclinical studies as a potential new TB drug.

Mécanisme D'action

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide specifically targets the enzyme DprE1, which is involved in the biosynthesis of the arabinogalactan portion of the mycobacterial cell wall. This enzyme is essential for the survival of M. tuberculosis, and inhibition of DprE1 leads to cell death. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide binds to the active site of DprE1 and disrupts its function, leading to a buildup of toxic intermediates that ultimately kill the bacterium. This mechanism of action is highly specific to M. tuberculosis and has minimal effects on other bacteria or human cells.

Biochemical and Physiological Effects

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been shown to have potent activity against drug-resistant strains of M. tuberculosis, both in vitro and in animal models. It has also been shown to have a low toxicity profile in preclinical studies, indicating its potential as a safe and effective TB drug. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been found to be stable in biological fluids and can be administered orally, making it a convenient treatment option.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized on a large scale, making it readily available for further research. Its mechanism of action is highly specific to M. tuberculosis, which allows for targeted studies of the bacterium. However, the limitations of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide include its potential for drug interactions and the need for further studies to determine its optimal dosing and administration.

Orientations Futures

There are several potential future directions for the research and development of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide. One direction is to optimize its dosing and administration for maximum efficacy and safety. Another direction is to investigate its potential for combination therapy with existing TB drugs to improve treatment outcomes and prevent the emergence of drug resistance. Additionally, further studies are needed to determine the potential of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide for the treatment of other mycobacterial infections and to investigate its mechanism of action in more detail.

Méthodes De Synthèse

The synthesis of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with benzaldehyde to form the corresponding N-benzyl derivative. This is followed by a series of reactions to introduce the carboxamide and oxo groups, resulting in the final product, N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide. The synthesis of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been optimized to improve its yield and purity, and it can be produced on a large scale for further research and development.

Applications De Recherche Scientifique

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been extensively studied for its potential use as a new TB drug. It has been shown to have potent activity against drug-resistant strains of M. tuberculosis in vitro and in animal models. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide works by inhibiting the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This mechanism of action is different from that of existing TB drugs, which target other components of the cell wall. This makes N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide a promising candidate for combination therapy with existing drugs to improve treatment outcomes and prevent the emergence of drug resistance.

Propriétés

IUPAC Name |

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17-8-4-7-14-11-15(9-10-16(14)20-17)18(22)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRPDBIYEAXIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B6636165.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B6636170.png)

![(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide](/img/structure/B6636180.png)

![Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636185.png)

![N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide](/img/structure/B6636194.png)

![2-butan-2-yl-N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B6636199.png)

![2-cyano-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636208.png)

![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)

![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)

![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)